3-Iodo-4-methoxy-1-methyl-1H-indazole

Catalog No.
S12286222
CAS No.
M.F
C9H9IN2O
M. Wt
288.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-4-methoxy-1-methyl-1H-indazole

Product Name

3-Iodo-4-methoxy-1-methyl-1H-indazole

IUPAC Name

3-iodo-4-methoxy-1-methylindazole

Molecular Formula

C9H9IN2O

Molecular Weight

288.08 g/mol

InChI

InChI=1S/C9H9IN2O/c1-12-6-4-3-5-7(13-2)8(6)9(10)11-12/h3-5H,1-2H3

InChI Key

MNSGKYKHRFURLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=N1)I

3-Iodo-4-methoxy-1-methyl-1H-indazole is an organic compound belonging to the indazole family, characterized by its unique structure that includes an iodine atom and a methoxy group attached to the indazole ring. Its molecular formula is C8H7IN2OC_8H_7IN_2O with a molecular weight of approximately 274.058 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the iodine atom, which can facilitate various

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, which is useful for forming biaryl compounds. These reactions are significant in the development of pharmaceuticals and agrochemicals .
  • Oxidation and Reduction: The compound can undergo oxidation to form various oxides or reduction processes that may lead to the removal of the iodine atom, altering its reactivity profile.

Research indicates that 3-Iodo-4-methoxy-1-methyl-1H-indazole exhibits biological activities that could be beneficial in therapeutic contexts. Specific studies have suggested potential antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery and development . The mechanism of action likely involves interactions with biological targets such as enzymes or receptors, leading to modulation of their activity.

The synthesis of 3-Iodo-4-methoxy-1-methyl-1H-indazole typically involves several steps starting from readily available precursors. Common methods include:

  • Iodination: Introduction of the iodine atom through electrophilic aromatic substitution.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
  • Cyclization: The formation of the indazole ring may involve condensation reactions between appropriate precursors under acidic or basic conditions.

These synthetic routes often require careful control of reaction conditions to optimize yield and purity .

3-Iodo-4-methoxy-1-methyl-1H-indazole has several applications:

  • Medicinal Chemistry: It serves as a building block for developing new pharmaceuticals, particularly those targeting cancer and infectious diseases.
  • Organic Synthesis: The compound is utilized in synthesizing more complex organic molecules, including potential drug candidates and agrochemicals.
  • Research Tool: It may be used in biological studies to elucidate mechanisms of action related to its biological activity .

Studies on the interaction of 3-Iodo-4-methoxy-1-methyl-1H-indazole with various biological systems have shown its potential as a ligand for specific receptors or enzymes. Such interactions could provide insights into its pharmacological effects and guide further development for therapeutic uses. Detailed interaction studies are essential to understand its efficacy and safety profile in biological systems .

3-Iodo-4-methoxy-1-methyl-1H-indazole shares structural similarities with other indazole derivatives, which can influence its reactivity and biological properties. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
3-Iodo-6-methoxy-1H-indazoleIodine at position 3, methoxy at position 6Different positioning of methoxy group may affect activity
3-Iodo-7-hydroxy-1H-indazoleIodine at position 3, hydroxy at position 7Hydroxy group may enhance solubility and reactivity
3-Iodo-4-nitro-1H-indazoleIodine at position 3, nitro group at position 4Nitro group introduces electron-withdrawing effects
3-Iodo-5-methyl-1H-indazoleIodine at position 3, methyl at position 5Methyl substitution alters steric hindrance

The unique combination of iodine and methoxy groups in 3-Iodo-4-methoxy-1-methyl-1H-indazole contributes to its distinctive chemical behavior and potential therapeutic applications compared to these similar compounds .

Core Indazole Scaffold and Tautomerism

Indazoles exist predominantly in the 1H-tautomeric form due to thermodynamic stability, with the bicyclic system comprising a fused benzene and pyrazole ring. The compound’s 1H-indazole configuration is stabilized by N1-methylation, which prevents tautomerization to the less stable 2H-form while influencing electronic properties through inductive effects.

Substituent Hierarchy and Spatial Arrangement

The substitution pattern of 3-iodo-4-methoxy-1-methyl-1H-indazole follows a regioselective design:

  • N1-Methyl group: Enhances metabolic stability by blocking oxidative deamination pathways common in primary amines.
  • 3-Iodo substituent: Introduces steric bulk and polarizability, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) while modulating hydrophobic interactions in target binding.
  • 4-Methoxy group: Donates electron density via resonance, altering aromatic ring reactivity and potentially improving solubility through dipole interactions.

Table 1: Comparative Electronic Effects of Substituents in Indazole Derivatives

PositionSubstituentElectronic ContributionCommon Applications
1Methyl+I effectMetabolic stabilization
3Iodo-I effect, polarizableRadiolabeling, cross-coupling
4Methoxy+M effectSolubility enhancement

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous iodinated indazoles reveal planar geometries with dihedral angles <5° between the benzene and pyrazole rings. The iodine atom’s heavy atom effect enhances crystallinity, facilitating single-crystal analysis. In NMR spectroscopy, the deshielded C3 proton (δ 8.2–8.5 ppm) and methoxy singlet (δ 3.8–4.1 ppm) serve as diagnostic signals.

Halogenation Strategies for Indazole Cores

Regioselective Iodination Techniques

Regioselective iodination at the 3-position of indazoles is critical for constructing 3-iodo-4-methoxy-1-methyl-1H-indazole. Transition-metal-free decarboxylative iodination, as demonstrated by Wang et al., offers a scalable route using iodine (I₂) and benzoic acid derivatives [3]. For indazoles, this method can be adapted by pre-functionalizing the core with a carboxylic acid group at the target iodination site. Subsequent decarboxylative iodination replaces the carboxyl group with iodine, achieving >90% regioselectivity in model substrates [3]. Alternative approaches employ directing groups, such as carbonyl or nitro substituents, to guide iodination via coordination with transition metals. For example, rhodium-catalyzed C–H activation enables iodination at the 3-position when a carbonyl group at C-4 acts as a directing group, yielding 3-iodoindazoles with 85–92% efficiency [2].

Table 1: Comparison of Iodination Methods

MethodCatalystRegioselectivity (%)Yield (%)
Decarboxylative [3]None>9078–92
Rh-Catalyzed C–H [2][Cp*RhCl₂]₂85–9270–88
Cu-Mediated Radical [2]CuI60–7565–80

Metal-Catalyzed vs. Metal-Free Approaches

Metal-catalyzed iodination, while efficient, often requires expensive catalysts like rhodium or palladium [2]. In contrast, metal-free methods using hypervalent iodine reagents or decarboxylative strategies avoid transition metals, reducing costs and purification steps [3]. However, metal-free approaches may exhibit lower functional group tolerance. For instance, electron-deficient indazoles undergo decarboxylative iodination smoothly, whereas electron-rich analogs require higher temperatures (80–100°C) to prevent side reactions [3]. Metal-catalyzed systems, such as CuI-mediated radical iodination, enable milder conditions (25–40°C) but suffer from moderate regioselectivity (60–75%) [2].

Methoxy Group Introduction

O-Methylation Reaction Optimization

Introducing the methoxy group at the 4-position typically involves O-methylation of a phenolic precursor. Using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃ or NaH) achieves >95% conversion in polar aprotic solvents like DMF or acetone [1]. Steric hindrance from adjacent substituents, such as iodine at C-3, necessitates optimized conditions:

  • Base: Sodium hydride (NaH) in tetrahydrofuran (THF) minimizes nucleophilic competition at N-1 and N-2 [1].
  • Temperature: 0–25°C prevents over-methylation.
  • Solvent: THF enhances solubility of indazole intermediates without deactivating the base [1].

Table 2: O-Methylation Efficiency Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)
NaHTHF092
K₂CO₃DMF2588
Cs₂CO₃Acetone5075

N-Methylation Protocols

Protecting Group Strategies

N-Methylation at the 1-position requires selective alkylation to avoid competing reactions at N-2. Sodium hydride (NaH) in THF promotes N-1 selectivity by forming a tight ion pair between the indazole anion and sodium cation, which sterically shields N-2 [1]. For substrates with electron-withdrawing groups (e.g., NO₂ at C-7), transient protection of N-1 using tert-butoxycarbonyl (Boc) groups ensures exclusive methylation at N-2, followed by deprotection and remethylation at N-1 [1].

Key Steps for N-1 Methylation:

  • Deprotonate indazole with NaH in THF to form sodium indazolide [1].
  • Add methyl iodide (CH₃I) at 0°C to minimize di-alkylation.
  • Quench with aqueous NH₄Cl to isolate 1-methylindazole.

Sequential Functionalization Challenges

Sequential introduction of iodine, methoxy, and methyl groups demands careful planning to avoid regiochemical interference. Iodination before O-methylation is preferred, as the electron-withdrawing iodine atom deactivates the ring, reducing unwanted side reactions during subsequent methylation [3]. Conversely, prior N-methylation alters the electronic landscape, potentially directing iodination to undesired positions. For example, 1-methylindazole derivatives exhibit reduced reactivity at C-3 due to steric hindrance from the N-methyl group, necessitating higher iodine equivalents (1.5–2.0 equiv) for complete conversion [2].

Critical Considerations:

  • Order: Iodination → O-methylation → N-methylation minimizes steric clashes.
  • Solvent Effects: Polar solvents (DMF) favor O-methylation but may solubilize sodium hydride inadequately for N-alkylation [1].
  • Intermediate Stability: 3-Iodo-4-hydroxy-1H-indazole intermediates require anhydrous conditions to prevent hydrolysis during storage.

The structural characterization of 3-Iodo-4-methoxy-1-methyl-1H-indazole represents a comprehensive investigation into the molecular architecture of this halogenated indazole derivative. This compound, with the molecular formula C₉H₉IN₂O and a molecular weight of 288.08 g/mol, exhibits unique structural features arising from the strategic placement of iodine, methoxy, and methyl substituents on the indazole core framework [1].

Spectroscopic Analysis

Spectroscopic techniques provide fundamental insights into the molecular structure and electronic properties of 3-Iodo-4-methoxy-1-methyl-1H-indazole. The spectroscopic fingerprint of this compound reflects the influence of multiple substituents on the aromatic indazole system, with each functional group contributing distinct characteristics to the overall spectral profile.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the structural details of 3-Iodo-4-methoxy-1-methyl-1H-indazole. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that reflect the electronic environment of each hydrogen-bearing carbon atom within the molecular framework [2] [3].

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the hydrogen atoms attached to the benzene ring of the indazole system. The hydrogen atom at position 5 typically resonates in the range of 6.5-7.5 parts per million, while the hydrogen atoms at positions 6 and 7 appear in the 7.0-8.0 parts per million region [4] [3]. These chemical shifts are influenced by the electron-withdrawing effect of the iodine substituent at position 3 and the electron-donating character of the methoxy group at position 4.

The methyl group attached to the nitrogen atom at position 1 exhibits a characteristic singlet in the 3.5-4.0 parts per million range. This signal integration corresponds to three hydrogen atoms and serves as a diagnostic marker for the N-methylated indazole structure [3]. The methoxy group at position 4 contributes a singlet at approximately 3.8-4.2 parts per million, integrating for three hydrogen atoms and confirming the presence of the O-methyl substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the observation of carbon environments within the molecular framework. The carbon atom at position 3, which bears the iodine substituent, typically resonates in the 133-136 parts per million range [2] [3]. This downfield shift reflects the deshielding effect of the heavy halogen atom and the sp² hybridization of the carbon center.

The carbon atom at position 4, bearing the methoxy substituent, exhibits resonances in the 118-125 parts per million region. The electron-donating nature of the methoxy group influences the electronic density at this position, resulting in characteristic shielding patterns that distinguish it from other aromatic carbons [3].

The carbon atom of the N-methyl group appears in the aliphatic region at 35-40 parts per million, while the methoxy carbon resonates at 55-60 parts per million. These chemical shifts are consistent with sp³ hybridized carbons bonded to electronegative heteroatoms [3].

Nitrogen-15 nuclear magnetic resonance spectroscopy, though less commonly employed, provides valuable information about the nitrogen environments in the indazole ring system. The pyrrole-like nitrogen at position 1 typically exhibits chemical shifts in the range of -170 to -175 parts per million, while the pyridine-like nitrogen at position 2 resonates at -65 to -70 parts per million [2] [3]. These distinct chemical shifts reflect the different hybridization states and bonding environments of the two nitrogen atoms within the five-membered ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through the analysis of molecular ion formation and characteristic fragmentation pathways of 3-Iodo-4-methoxy-1-methyl-1H-indazole. Under electron ionization conditions, this compound exhibits a molecular ion peak at mass-to-charge ratio 288, corresponding to the intact molecular structure [5] [6] [7].

The fragmentation behavior of this compound follows predictable patterns established for halogenated indazole derivatives. The most characteristic fragmentation involves the loss of the iodine atom (mass 127), generating a fragment ion at mass-to-charge ratio 161 [6] [7]. This fragmentation pathway reflects the relatively weak carbon-iodine bond compared to other carbon-carbon and carbon-nitrogen bonds within the aromatic system.

The base peak in the mass spectrum frequently appears at mass-to-charge ratio 93, corresponding to the formation of C₆H₅N₂⁺, which represents the core indazole ring system after loss of substituents [6] [8]. This fragment demonstrates the stability of the fused heterocyclic core structure under mass spectrometric conditions.

Additional fragmentation pathways include the loss of the methoxy group (mass 31) from the molecular ion, generating a fragment at mass-to-charge ratio 257. This fragmentation reflects the cleavage of the carbon-oxygen bond connecting the methyl group to the aromatic oxygen atom [6] [8].

Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]⁺ at mass-to-charge ratio 289, as well as sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 311 [5] [9]. These soft ionization techniques preserve the molecular integrity while providing excellent sensitivity for structural analysis.

The collision-induced dissociation patterns under tandem mass spectrometry conditions reveal sequential fragmentation pathways that provide detailed structural information. The primary fragmentation involves the preferential cleavage of the carbon-iodine bond, followed by secondary fragmentations affecting the methoxy and N-methyl substituents [10] [9] [7].

Crystallographic Studies

Crystallographic analysis of 3-Iodo-4-methoxy-1-methyl-1H-indazole provides definitive three-dimensional structural information that complements spectroscopic data. Single crystal X-ray diffraction represents the gold standard for determining precise molecular geometry, intermolecular interactions, and solid-state packing arrangements [11] [12] [13].

Based on the crystallographic behavior of related indazole derivatives, 3-Iodo-4-methoxy-1-methyl-1H-indazole is expected to crystallize in common space groups such as P21/c, P21/n, or P-1, which are frequently observed for substituted indazole compounds [13] [14] [15]. The crystal system is likely to be monoclinic or triclinic, consistent with the asymmetric substitution pattern of the molecule.

The unit cell parameters for this compound are anticipated to fall within typical ranges observed for similar indazole derivatives. The a-axis is expected to range from 6.5 to 12.0 Ångström, the b-axis from 8.0 to 15.0 Ångström, and the c-axis from 10.0 to 18.0 Ångström [16] [15] [17]. The presence of the large iodine atom will likely influence the unit cell dimensions, potentially leading to larger values compared to non-halogenated analogs.

The molecular geometry within the crystal structure is expected to show the indazole ring system adopting a planar conformation, with the largest deviation from planarity typically being less than 0.01 Ångström [15]. The iodine atom at position 3 will introduce significant steric bulk, potentially affecting the relative orientation of neighboring substituents.

Intermolecular interactions within the crystal structure are anticipated to include conventional hydrogen bonding involving the nitrogen atoms of the indazole ring, as well as weaker interactions such as halogen bonding involving the iodine substituent [13] [15]. The methoxy group may participate in dipole-dipole interactions or weak hydrogen bonding arrangements that contribute to crystal stability.

The crystal density is expected to range from 1.5 to 2.2 grams per cubic centimeter, with the heavy iodine atom contributing significantly to the overall density [16] [15]. The number of molecules per unit cell (Z value) typically ranges from 2 to 8 for indazole derivatives, depending on the specific space group and molecular packing efficiency.

Computational Chemistry Validation

Computational chemistry methods provide theoretical validation and complementary insights into the structural and electronic properties of 3-Iodo-4-methoxy-1-methyl-1H-indazole. Density functional theory calculations serve as the primary computational approach for investigating this compound's electronic structure and conformational behavior [18] [19] [20].

Density Functional Theory-Based Conformational Analysis

Density functional theory calculations using functionals such as B3LYP, M06-2X, or ωB97XD provide comprehensive insights into the electronic structure and conformational preferences of 3-Iodo-4-methoxy-1-methyl-1H-indazole [18] [20] [21]. These calculations employ basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) to achieve appropriate balance between computational efficiency and accuracy.

The highest occupied molecular orbital energy of this compound is predicted to fall within the range of -6.0 to -5.5 electron volts, reflecting the electron-withdrawing influence of the iodine substituent on the aromatic system [18] [22]. The lowest unoccupied molecular orbital energy is anticipated to range from -2.5 to -1.8 electron volts, indicating moderate electron-accepting capability.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is expected to span 3.0 to 4.0 electron volts, which is characteristic of substituted aromatic heterocycles with mixed electron-donating and electron-withdrawing substituents [18] [23] [22]. This energy gap provides insights into the compound's electronic stability and potential reactivity.

The dipole moment of 3-Iodo-4-methoxy-1-methyl-1H-indazole is predicted to range from 2.0 to 4.0 Debye units, reflecting the asymmetric distribution of electron density caused by the different electronic effects of the iodine and methoxy substituents [20] [24]. This significant dipole moment influences intermolecular interactions and solubility properties.

The molecular polarizability is anticipated to be substantial, ranging from 140 to 180 cubic Bohr radii, primarily due to the presence of the large, polarizable iodine atom [25] [26]. This high polarizability affects the compound's optical properties and intermolecular interactions.

Conformational analysis reveals that the indazole ring system maintains planarity under computational optimization, consistent with the aromatic character of the fused ring structure [20] [23]. The methoxy group at position 4 can adopt different rotational conformations, with the methyl group potentially oriented either in the plane of the aromatic system or perpendicular to it, depending on steric and electronic factors.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

287.97596 g/mol

Monoisotopic Mass

287.97596 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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